BenchChemオンラインストアへようこそ!

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Synthetic chemistry Building block diversification Reductive amination

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1250999-73-5; MF C12H19NO4; MW 241.29 g/mol) is a spirocyclic heterocyclic building block characterized by a rigid spiro[3.5]nonane core incorporating a 5-oxa oxygen within a six-membered morpholine-like ring, an 8-aza nitrogen protected as its tert-butoxycarbonyl (Boc) carbamate, and a reactive 2-oxo ketone carbonyl on the cyclobutane ring. The canonical SMILES CC(C)(C)OC(=O)N1CCOC2(CC(=O)C2)C1 confirms this architecture.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B8219167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CC(=O)C2
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h4-8H2,1-3H3
InChIKeyHAXMQLQEAARTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1250999-73-5): Procurement Guide for a Dual-Functional-Handle Spirocyclic Building Block in Kinase and Sigma Receptor Programs


tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1250999-73-5; MF C12H19NO4; MW 241.29 g/mol) is a spirocyclic heterocyclic building block characterized by a rigid spiro[3.5]nonane core incorporating a 5-oxa oxygen within a six-membered morpholine-like ring, an 8-aza nitrogen protected as its tert-butoxycarbonyl (Boc) carbamate, and a reactive 2-oxo ketone carbonyl on the cyclobutane ring [1]. The canonical SMILES CC(C)(C)OC(=O)N1CCOC2(CC(=O)C2)C1 confirms this architecture . The compound appears in 7 patent families, is commercially supplied at purities of 95–98% by multiple vendors including Fluorochem and Aladdin Scientific, and belongs to the spirocyclic oxetane scaffold class validated as a morpholine bioisostere with demonstrated advantages in aqueous solubility, metabolic stability, and conformational restriction for drug discovery [2].

Why Generic Substitution of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Is Not Chemically Equivalent: Ketone Handle, Boc Orthogonality, and Scaffold Geometry


tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate integrates three non-interchangeable structural features that collectively preclude simple substitution by in-class analogs: (i) the 2-oxo cyclobutanone carbonyl enables reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—chemistries entirely inaccessible to the non-oxo analog tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2624134-91-2, C12H21NO3, MW 227.30) ; (ii) the Boc protecting group permits acid-labile orthogonal deprotection (TFA/DCM or HCl/dioxane) that is incompatible with the hydrogenolytic conditions required by the Cbz-protected analog benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2309427-27-6, C15H17NO4, MW 275.30) ; and (iii) the spiro[3.5]nonane six-membered oxa-aza ring establishes exit vector geometry distinct from the five-membered oxa ring in the spiro[3.4]octane analog 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane (CAS 1453315-97-3, mp 63–68°C), directly affecting the spatial presentation of substituents to biological targets in downstream kinase inhibitor or sigma receptor ligand applications [1]. Substituting any single dimension—ketone position, protecting group, or ring size—yields a chemically and pharmacologically non-equivalent intermediate.

Quantitative Differentiation Evidence for tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Against Its Closest Analogs and Alternatives


Ketone Functional Handle: The 2-Oxo Group Enables at Least Four Distinct Diversification Chemistries Absent in the Non-Oxo Analog

The target compound (CAS 1250999-73-5, C12H19NO4, MW 241.29) bears a cyclobutanone carbonyl at the 2-position (SMILES: CC(C)(C)OC(=O)N1CCOC2(CC(=O)C2)C1), providing a reactive handle for at least four diversification chemistries: reductive amination, Grignard/nucleophilic addition, Wittig olefination, and oxime/hydrazone condensation . The closest non-oxo analog, tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2624134-91-2, C12H21NO3, MW 227.30), completely lacks this carbonyl group, eliminating all ketone-dependent synthetic transformations without requiring additional oxidation steps . The molecular formula difference (C12H19NO4 vs. C12H21NO3) reflects the formal replacement of the carbonyl oxygen with two hydrogen atoms in the comparator, producing a mass difference of +13.99 Da for the target.

Synthetic chemistry Building block diversification Reductive amination Carbonyl reactivity

Solid-State Handling: Melting Point of 120–123°C Enables Robust Ambient-Temperature Dispensing vs. 63–68°C for the Spiro[3.4]octane Analog

The target compound exhibits a melting point of 120–123°C and appears as a white to off-white crystalline powder at ambient temperature . In contrast, the closely related 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane (CAS 1453315-97-3, C11H17NO4, MW 227.26) shows a substantially lower melting point of 63–68°C , creating a Δmp of approximately +57°C for the target compound. This differential has direct practical significance: the target remains a free-flowing crystalline solid under standard laboratory conditions (15–25°C), whereas the spiro[3.4]octane analog approaches its melting range at elevated ambient temperatures (e.g., summer laboratory conditions or exothermic reaction environments), increasing the risk of sintering, clumping, and gravimetric weighing errors during automated solid dispensing.

Physicochemical characterization Solid-phase handling Automated dispensing Crystallinity

Protecting Group Orthogonality: Boc vs. Cbz Determines Compatibility with Reducible Functionality in Downstream Synthetic Sequences

The target compound employs a Boc protecting group on the 8-aza nitrogen, which is cleanly removed under acidic conditions (TFA/DCM 1:1 v/v, 0–25°C, 1–4 h; or 4M HCl in dioxane) without affecting most reducible functional groups . The direct Cbz analog, benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2309427-27-6, C15H17NO4, MW 275.30), requires hydrogenolysis (H₂ at 1–4 atm, Pd/C 5–10% wt, MeOH or EtOAc, 20–25°C, 2–24 h) or strongly acidic HBr/AcOH for deprotection—conditions that are incompatible with alkenes, alkynes, nitro groups, benzyl ethers, and other reducible functionalities commonly present in advanced pharmaceutical intermediates . The molecular weight differential (241.29 vs. 275.30 Da; Δ = +34.01 Da for the Cbz analog) also means the Cbz compound contributes higher-mass fragment ions in LC-MS analysis, potentially complicating metabolite identification workflows.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis Functional group tolerance

Spirocyclic Scaffold Class Validation: Spiro[3.5]nonane Oxa-Aza Core Is Established as a Morpholine Bioisostere with Demonstrated Physicochemical Advantages

The oxa-azaspiro[3.5]nonane scaffold class, of which the target compound is a protected derivative, has been validated in the primary medicinal chemistry literature as a spirocyclic morpholine bioisostere. Wuitschik, Carreira, and co-workers (2008) demonstrated that spirocyclic oxetanes including 2-oxa-7-azaspiro[3.5]nonane exhibit improved aqueous solubility (by 0.5–1.5 log units), reduced lipophilicity (Δ log D₇.₄ of –0.5 to –1.0), and enhanced metabolic stability in human and mouse liver microsomes compared to their parent morpholine-containing fragments [1]. The follow-up comprehensive review in the Journal of Medicinal Chemistry (2010) confirmed that spirocyclic oxetanes "bear remarkable analogies to commonly used fragments in drug discovery, such as morpholine, and are even able to supplant the latter in its solubilizing ability" [2]. The target compound's specific 5-oxa-8-aza substitution pattern provides a conformationally restricted scaffold that presents the nitrogen and oxygen heteroatoms with defined spatial geometry, a property not replicated by the spiro[3.4]octane (5-membered oxa ring) or spiro[4.5]decane (7-membered oxa ring) scaffold variants [3].

Scaffold hopping Morpholine bioisostere Drug-like properties Metabolic stability

Patent Portfolio Density: 7 Patent Families with Active USPTO Assignment Activity Indicate Validated Industrial Utility

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1250999-73-5) is cited in 7 patent families according to PubChem indexing [1], including the USPTO assignment record for "OXA-AZASPIRO DERIVATIVE, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF" (Reel/Frame: 062572/0133, recorded February 2, 2023) [2], and US Patent 10,183,918 covering oxa-azaspiro compounds as sigma receptor ligands for pain treatment [3]. While the non-oxo analog (CAS 2624134-91-2) and the Cbz-protected analog (CAS 2309427-27-6) show substantially fewer indexed patent citations, the target compound's higher patent density serves as a proxy metric for demonstrated industrial utility: compounds appearing in multiple granted patents or applications have been reduced to practice in specific synthetic sequences, providing procurement teams with documented experimental precedent.

Patent intelligence Industrial validation Freedom-to-operate Procurement risk reduction

Validated Application Scenarios for tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate in Drug Discovery, Chemical Biology, and Asymmetric Catalysis


Kinase Inhibitor Lead Optimization Using Morpholine Bioisostere Scaffold Replacement

The spiro[3.5]nonane oxa-aza core serves as a conformationally restricted morpholine bioisostere for kinase inhibitor programs, where the scaffold's three-dimensional character can improve target binding while the oxetane-like oxygen contributes to solubility enhancement of 0.5–1.5 log units over the parent morpholine fragment [1]. The target compound provides two orthogonal functionalization points: the 2-oxo ketone for installing kinase hinge-binding motifs via reductive amination, and the Boc-deprotected 8-aza nitrogen for subsequent N-arylation or sulfonylation to access the solvent-exposed region of the kinase active site . This dual-handle architecture enables modular SAR exploration without requiring de novo scaffold synthesis for each analog.

Sigma-1 Receptor Ligand Synthesis for Neuropathic Pain Drug Discovery

US Patent 10,183,918 explicitly claims oxa-azaspiro compounds as sigma-1 (σ1) receptor ligands with pharmacological activity against pain [2]. The target compound's Boc-protected spirocyclic core serves as a key intermediate for constructing the full oxa-azaspiro pharmacophore. The 2-oxo carbonyl group provides a convenient spectroscopic handle (characteristic ¹³C NMR resonance at approximately 205–215 ppm for cyclobutanone; IR C=O stretch at ~1780–1800 cm⁻¹) for reaction monitoring during SAR library expansion, a tracking capability absent in non-carbonyl-containing spirocyclic intermediates .

Chiral Ligand and Asymmetric Catalyst Precursor Development

The rigid spirocyclic framework combined with the N-Boc and 2-oxo ketone functionalities makes the target compound a suitable precursor for synthesizing chiral ligands used in asymmetric catalysis [1]. The 2-oxo group can be stereoselectively reduced to a chiral alcohol or converted to chiral oxime ethers/sulfinylimines for use as chiral auxiliaries, while the Boc-deprotected 8-aza nitrogen can coordinate to transition metals (Cu, Pd, Ir, Rh) . The compound's melting point of 120–123°C and crystalline nature facilitate purification of diastereomeric intermediates by recrystallization rather than chromatographic separation, an important scalability consideration for process chemistry groups [3].

Fluorescent Probe Development via Site-Selective Ketone Functionalization

The 2-oxo carbonyl group provides a site-specific labeling handle for fluorophore conjugation (e.g., BODIPY, fluorescein, rhodamine, Cy dyes) through oxime formation or reductive amination with amino-functionalized fluorophores . The Boc-protected amine remains inert during ketone-directed conjugation and can be orthogonally deprotected post-labeling to install biotin, PEG linkers, or targeting moieties without affecting the fluorophore. This sequential functionalization strategy—ketone-first, amine-second—is not possible with the non-oxo analog (which lacks the ketone handle) or the Cbz analog (whose deprotection conditions may degrade the installed fluorophore), making the target compound uniquely suited for generating imaging probes with precisely controlled 1:1 fluorophore-to-targeting-ligand stoichiometry [3].

Quote Request

Request a Quote for tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.